LogP Advantage for Organic Phase Partitioning
The target compound's ethyl ester moiety confers a substantially higher computed LogP relative to its free acid analog. This difference is critical for applications requiring preferential partitioning into organic phases or hydrophobic environments .
(3.42 vs 2.95)
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.42 |
| Comparator Or Baseline | 3-(4-Methoxy-1-naphthyl)acrylic acid (CAS 15971-30-9): LogP = 2.95 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.47 (Target compound is ~3 times more lipophilic) |
| Conditions | Computational prediction (ALOGPS or similar algorithm) sourced from chemical databases |
Why This Matters
A higher LogP directly impacts solubility in non-polar media, membrane permeability, and retention time in reverse-phase chromatography, making the ethyl ester the preferred choice for applications where the free acid would be too polar or poorly soluble. .
